molecular formula C17H17N3O4S B5220897 N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B5220897
M. Wt: 359.4 g/mol
InChI Key: YSJGTJQYFOAWCY-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethylphenyl group, a carbamothioyl group, a methoxy group, and a nitrobenzamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-11-4-7-13(8-5-11)18-17(25)19-16(21)12-6-9-15(24-2)14(10-12)20(22)23/h4-10H,3H2,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJGTJQYFOAWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Formation of the Carbamothioyl Intermediate: The initial step involves the reaction of 4-ethylphenyl isothiocyanate with an appropriate amine to form the carbamothioyl intermediate.

    Coupling with 4-methoxy-3-nitrobenzoic Acid: The carbamothioyl intermediate is then coupled with 4-methoxy-3-nitrobenzoic acid under suitable reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-[(4-carboxyphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide: Lacks the nitro group, which may result in different biological activities.

    N-[(4-ethylphenyl)carbamothioyl]-2-methylbenzamide: Contains a methyl group instead of a methoxy group, leading to variations in chemical reactivity and biological effects.

    N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide: Features an acetamide moiety, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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